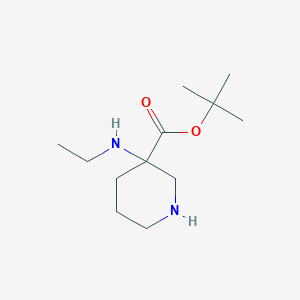
N,N-Dimethyl-N',N'-diphenyl-ethylenediamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride is an organic compound that features both secondary amine and aromatic functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride typically involves the reaction of N,N-Dimethyl-ethylenediamine with diphenyl compounds under specific conditions. One common method is the condensation reaction where N,N-Dimethyl-ethylenediamine reacts with diphenyl ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted amines and other derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in various reactions.
Biology: Employed in DNA binding studies due to its ability to interact with nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride involves its interaction with molecular targets through its amine and aromatic groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile agent in both chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethylenediamine: A simpler analog with only dimethyl groups attached to the ethylenediamine backbone.
N,N-Dimethyl-1,2-ethanediamine: Another similar compound with a slightly different structure but similar reactivity.
Uniqueness
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride is unique due to the presence of both dimethyl and diphenyl groups, which enhance its reactivity and ability to form stable complexes. This makes it more versatile compared to its simpler analogs, allowing for a broader range of applications in various fields .
Propriétés
Numéro CAS |
29653-80-3 |
|---|---|
Formule moléculaire |
C16H21ClN2 |
Poids moléculaire |
276.80 g/mol |
Nom IUPAC |
dimethyl-[2-(N-phenylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-17(2)13-14-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H |
Clé InChI |
FHJQXRVQMRCNIV-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
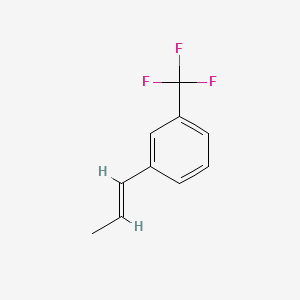
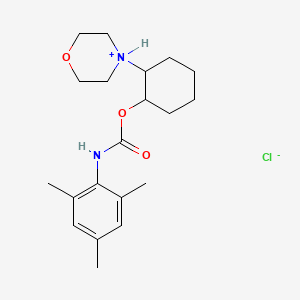
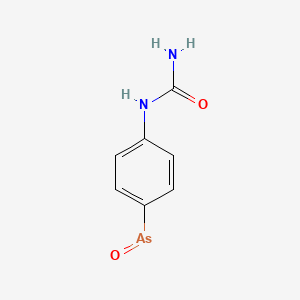
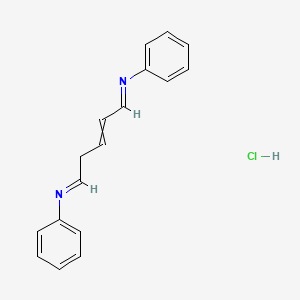

![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
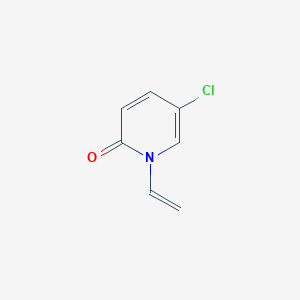
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)
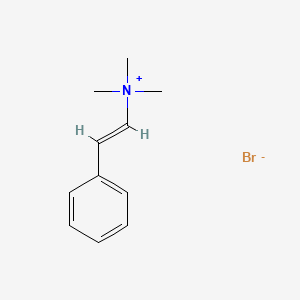
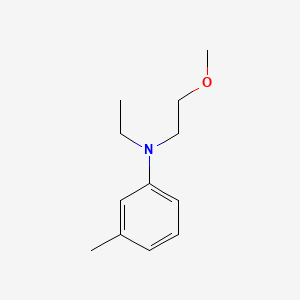
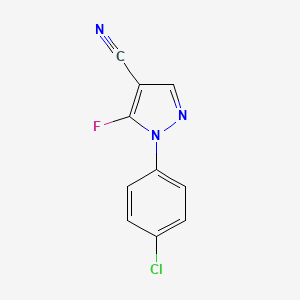
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
